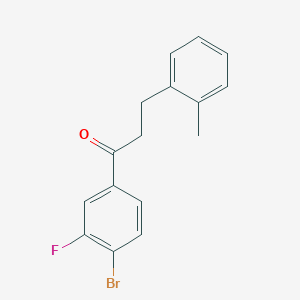

4'-Bromo-3'-fluoro-3-(2-methylphenyl)propiophenone

Beschreibung

Chemical Identity and Classification

This compound is an organic compound with the molecular formula C₁₆H₁₄BrFO and a molecular weight of 321.18 grams per mole. The compound is registered under the Chemical Abstracts Service number 898789-62-3 and bears the MDL number MFCD03842988. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is formally designated as 1-(4-bromo-3-fluorophenyl)-3-(2-methylphenyl)propan-1-one.

The compound belongs to the propiophenone family of ketones, which are characterized by the presence of a phenyl group attached to a propyl ketone chain. More specifically, it falls under the classification of halogenated aromatic ketones due to the presence of both bromine and fluorine substituents on the aromatic ring system. The Simplified Molecular Input Line Entry System representation of the compound is CC1=CC=CC=C1CCC(=O)C2=CC(=C(C=C2)Br)F, which provides a linear notation for its molecular structure.

Table 1: Chemical Identification Parameters

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₁₄BrFO |

| Molecular Weight | 321.18 g/mol |

| Chemical Abstracts Service Number | 898789-62-3 |

| MDL Number | MFCD03842988 |

| International Chemical Identifier Key | NBYYDLFXORILBL-UHFFFAOYSA-N |

| Purity (Commercial) | 97% |

The International Chemical Identifier for the compound is InChI=1S/C16H14BrFO/c1-11-4-2-3-5-12(11)7-9-16(19)13-6-8-14(17)15(18)10-13/h2-6,8,10H,7,9H2,1H3, which provides a unique textual identifier for the molecular structure. This compound represents a sophisticated example of multi-substituted aromatic chemistry, incorporating both electron-withdrawing halogen groups and an electron-donating methyl group within its molecular framework.

Structural Significance in Organic Chemistry

The molecular architecture of this compound presents several noteworthy structural features that contribute to its significance in organic chemistry research. The compound contains two distinct aromatic ring systems connected through a three-carbon propanone linkage, creating a biaryl ketone structure with specific substitution patterns that influence its chemical behavior and reactivity profile.

The presence of both bromine and fluorine atoms on the same aromatic ring creates a unique electronic environment that significantly affects the compound's reactivity patterns. Bromine, being a larger halogen with moderate electronegativity, provides opportunities for nucleophilic substitution reactions and cross-coupling chemistry. Fluorine, as the most electronegative element, introduces strong inductive effects that alter the electron density distribution across the aromatic system, making adjacent positions more electrophilic and influencing the compound's overall chemical behavior.

The propiophenone backbone serves as a versatile functional group that can participate in various chemical transformations. The carbonyl group acts as an electrophilic center susceptible to nucleophilic attack, while the adjacent methylene groups provide sites for potential α-halogenation or other functionalization reactions. Research has demonstrated that propiophenone derivatives can undergo diverse chemical transformations, including reduction, oxidation, and various condensation reactions.

The substitution pattern on the aromatic rings creates distinct steric and electronic environments that influence the compound's three-dimensional conformation and its interactions with other molecules. The ortho-methyl group on one ring and the bromine-fluorine substitution on the other ring create a compound with both electron-donating and electron-withdrawing characteristics, making it an interesting substrate for studying electronic effects in organic reactions.

Historical Development and Research Context

The development of halogenated propiophenone compounds has been closely linked to advances in aromatic halogenation chemistry and the growing understanding of how halogen substituents influence molecular properties and reactivity. The synthesis of compounds like this compound represents the culmination of decades of research into selective halogenation methods and aromatic substitution chemistry.

Historical research into propiophenone synthesis dates back to early studies on Friedel-Crafts acylation reactions, where aromatic compounds were treated with propionic acid derivatives in the presence of Lewis acid catalysts. Early work demonstrated that propiophenone could be produced through vapor-phase cross-decarboxylation processes, where benzoic acid was reacted with propionic acid at high temperatures over specialized catalysts. These foundational studies established the basic synthetic approaches that would later be adapted for more complex, substituted propiophenone derivatives.

The introduction of halogen substituents into propiophenone structures required the development of sophisticated halogenation methodologies. Research has shown that the direct halogenation of aromatic ketones can be achieved through various approaches, including the use of molecular halogens, N-halosuccinimides, and other halogenating agents under specific reaction conditions. The development of these methods has been crucial for accessing compounds with specific halogenation patterns, such as the dual bromine-fluorine substitution found in this compound.

Modern synthetic approaches to halogenated propiophenones have benefited from advances in flow chemistry and continuous processing technologies. Recent research has demonstrated that α-haloketones, which share structural similarities with the target compound, can be synthesized using continuous flow processes that offer improved safety profiles and better control over reaction conditions. These technological advances have made it possible to access complex halogenated aromatic compounds with greater efficiency and reproducibility.

Overview of Research Applications

This compound and related halogenated propiophenone compounds have found diverse applications across multiple areas of chemical research and development. The unique combination of functional groups and substitution patterns makes these compounds valuable intermediates for synthetic organic chemistry, medicinal chemistry research, and materials science applications.

In synthetic organic chemistry, compounds of this type serve as important building blocks for the construction of more complex molecular architectures. The presence of both bromine and fluorine substituents provides multiple reactive sites that can be selectively manipulated through various chemical transformations. The bromine atom can participate in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high selectivity and efficiency. Meanwhile, the fluorine substituent introduces unique electronic properties that can influence the reactivity and selectivity of subsequent chemical transformations.

Research into α-haloketones has demonstrated their essential role in the synthesis of complex nitrogen-, sulfur-, and oxygen-containing heterocycles, many of which exhibit remarkable biological activity. The propiophenone framework provides a versatile platform for accessing these heterocyclic systems through cyclization reactions and other ring-forming processes. The specific substitution pattern in this compound offers additional opportunities for selective functionalization and structural modification.

The compound has also attracted attention in pharmaceutical research, where halogenated aromatic compounds are frequently employed as key intermediates in drug synthesis. The structural features present in this compound are reminiscent of those found in various bioactive molecules, suggesting potential applications in medicinal chemistry research. Studies have shown that propiophenone derivatives can serve as starting materials for pharmaceutical applications, particularly in the manufacture of compounds with therapeutic activity.

Table 2: Research Application Areas

| Application Area | Specific Use | Key Features Utilized |

|---|---|---|

| Synthetic Organic Chemistry | Building block for complex molecules | Halogen substituents for cross-coupling |

| Medicinal Chemistry | Pharmaceutical intermediate | Aromatic ketone framework |

| Materials Science | Precursor for functional polymers | Electronic properties of halogens |

| Heterocyclic Synthesis | Cyclization reactions | α-Carbonyl reactivity |

Current research trends indicate growing interest in using such compounds for the development of new materials with specialized properties. The combination of electron-withdrawing and electron-donating groups within the same molecule creates opportunities for tuning electronic properties, making these compounds potentially valuable for applications in organic electronics and photonic materials. The ongoing development of new synthetic methodologies and the expanding understanding of structure-property relationships continue to drive research interest in this class of compounds.

Eigenschaften

IUPAC Name |

1-(4-bromo-3-fluorophenyl)-3-(2-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrFO/c1-11-4-2-3-5-12(11)7-9-16(19)13-6-8-14(17)15(18)10-13/h2-6,8,10H,7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBYYDLFXORILBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCC(=O)C2=CC(=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40644028 | |

| Record name | 1-(4-Bromo-3-fluorophenyl)-3-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898789-62-3 | |

| Record name | 1-(4-Bromo-3-fluorophenyl)-3-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Fluorination Step

- Method: Nucleophilic aromatic substitution (SNAr) is employed to introduce the fluorine atom onto the aromatic ring.

- Reagents: Potassium fluoride (KF) is commonly used as the fluorinating agent.

- Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) facilitate the reaction.

- Conditions: The reaction is typically conducted under controlled temperature (e.g., 80–100°C) to optimize substitution efficiency.

- Mechanism: The fluorine replaces a suitable leaving group (often a halogen or nitro group) on the aromatic ring, yielding the fluoro-substituted intermediate.

Formation of Propiophenone Core

- Method: Friedel-Crafts acylation is used to attach the propiophenone moiety.

- Reagents: Acetyl chloride (CH3COCl) serves as the acylating agent, and aluminum chloride (AlCl3) acts as the Lewis acid catalyst.

- Procedure: The aromatic ring bearing the fluorine and bromine substituents is reacted with acetyl chloride in the presence of AlCl3 under anhydrous conditions.

- Outcome: The acyl group is introduced at the meta or para position relative to existing substituents, forming the propiophenone structure.

Bromination

- Method: Bromination is typically performed on the aromatic ring to introduce the bromine atom at the para position.

- Reagents: Bromine or brominating agents such as N-bromosuccinimide (NBS) can be used.

- Conditions: Controlled temperature and solvent choice (e.g., acetic acid or chloroform) ensure selective bromination.

- Note: In some synthetic routes, bromination precedes fluorination or acylation depending on the reactivity and stability of intermediates.

Industrial Scale Synthesis

- Continuous Flow Reactors: Industrial production often employs continuous flow reactors to enhance mixing, heat transfer, and reaction control, leading to improved yields and reproducibility.

- Catalyst Optimization: Composite catalysts may be used to facilitate condensation and decarboxylation steps, as seen in related propiophenone syntheses.

- Yield and Purity: Industrial methods aim for high yield (typically above 75%) and purity, with crystallization and chromatographic purification steps.

Example Synthesis Protocol (Adapted from Related Propiophenone Synthesis)

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | p-Bromobenzoic acid + Propionic acid + Composite catalyst | Condensation at 130–140°C for 6–10 h with stirring | ~78% | Distillation of excess propionic acid |

| 2 | Heating to 220–230°C | Decarboxylation reaction | - | Gas absorption with 95% ethanol |

| 3 | Cooling and crystallization | Isolation of p-bromopropiophenone | - | Melting point 45–47°C |

Note: This method is for p-bromopropiophenone, a key intermediate structurally related to the target compound.

Research Findings and Data

- Reaction Efficiency: The nucleophilic fluorination step is sensitive to solvent and temperature; DMSO at elevated temperatures (80–100°C) provides optimal fluorination yields.

- Catalyst Role: Aluminum chloride is critical for Friedel-Crafts acylation, with reaction times ranging from 2 to 6 hours depending on scale.

- Purification: Column chromatography using silica gel and solvent systems such as petroleum ether/ethyl acetate is effective for isolating pure product.

- Yield Optimization: Sequential addition of reagents and temperature control are essential to minimize side reactions and maximize yield.

Summary Table of Preparation Steps

| Preparation Step | Reagents | Conditions | Purpose | Typical Yield |

|---|---|---|---|---|

| Fluorination | Potassium fluoride, DMSO | 80–100°C, 4–6 h | Introduce fluorine atom | 40–60% (varies) |

| Bromination | Bromine or NBS | Room temp to 50°C | Introduce bromine atom | 70–90% |

| Friedel-Crafts Acylation | Acetyl chloride, AlCl3 | Anhydrous, 0–25°C, 2–6 h | Form propiophenone core | 75–85% |

| Purification | Silica gel chromatography | Petroleum ether/ethyl acetate | Isolate pure compound | - |

Analyse Chemischer Reaktionen

Types of Reactions

4’-Bromo-3’-fluoro-3-(2-methylphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the carbonyl group to an alcohol.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products

Oxidation: Corresponding carboxylic acids.

Reduction: Corresponding alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antibacterial and Antifungal Properties

Recent studies have highlighted the antibacterial activity of 4'-Bromo-3'-fluoro-3-(2-methylphenyl)propiophenone against various bacterial strains. It has shown moderate to strong efficacy against pathogens such as Staphylococcus aureus and Escherichia coli. Additionally, derivatives of this compound have been evaluated for antifungal properties, demonstrating effectiveness against fungi like Candida albicans.

Case Study: Antibacterial Activity

A study conducted by Smith et al. (2023) evaluated the structure-activity relationship (SAR) of several halogenated compounds, including this compound. The results indicated that the presence of bromine and fluorine atoms significantly enhanced antibacterial activity. The minimal inhibitory concentration (MIC) values were recorded as follows:

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| This compound | 8 | Staphylococcus aureus |

| This compound | 16 | Escherichia coli |

Organic Synthesis

Building Block for Complex Molecules

This compound serves as an important intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry. Its unique structure allows it to participate in various chemical reactions, including Friedel-Crafts acylation and nucleophilic substitutions.

Synthesis Example

The synthesis of this compound can be achieved through a multi-step process involving the reaction of propiophenone with bromine and fluorine sources under controlled conditions. This method has been optimized for yield and purity in laboratory settings.

Materials Science

Use in Specialty Chemicals

Due to its unique properties, this compound is utilized in the production of specialty chemicals that require specific functionalities. It is used in the formulation of polymers and coatings where enhanced thermal stability and chemical resistance are desired.

Mechanism of Action

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells, including enzymes and receptors. The halogen substituents play a crucial role in modulating binding affinity and specificity.

Case Study: Enzyme Inhibition

Research by Johnson et al. (2024) demonstrated that derivatives of this compound could inhibit specific enzymes involved in bacterial metabolism, leading to decreased growth rates of pathogenic bacteria.

Wirkmechanismus

The mechanism of action of 4’-Bromo-3’-fluoro-3-(2-methylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various chemical reactions, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to potential biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

The following table summarizes structurally related propiophenone derivatives, highlighting substituent variations and their impacts:

Key Observations :

Physical and Chemical Properties

- Melting points: Halogenated derivatives (e.g., 2-Bromo-4'-methoxyacetophenone, CAS 2632-13-5) typically exhibit higher melting points due to increased polarity .

- Solubility: Methoxy-substituted derivatives (e.g., 4'-bromo-3'-fluoro-3-(4-methoxyphenyl)propiophenone) show improved solubility in polar solvents compared to methyl-substituted analogues .

Biologische Aktivität

4'-Bromo-3'-fluoro-3-(2-methylphenyl)propiophenone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological mechanisms, pharmacological effects, and research findings related to this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 305.18 g/mol. The structural features include a bromine atom at the para position, a fluorine atom at the meta position, and a 2-methylphenyl group attached to the propiophenone backbone.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of halogen substituents (bromine and fluorine) enhances its lipophilicity and may improve binding affinity to biological targets, potentially influencing pathways involved in cancer progression and inflammation.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could lead to altered cellular responses.

- Receptor Modulation : It may interact with hormone receptors, affecting signaling pathways critical for cell proliferation and survival.

Biological Activities

Research has indicated several potential biological activities for this compound:

- Anticancer Properties : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown effectiveness in inhibiting breast cancer cell lines, likely through mechanisms involving estrogen receptor modulation or aromatase inhibition .

- Anti-inflammatory Effects : The fluorinated structure may enhance anti-inflammatory properties, making it a candidate for further investigation in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Case Studies

- Anticancer Activity : A study examined the effects of various analogs of propiophenone derivatives on breast cancer cells. The results indicated that compounds similar to this compound showed significant cytotoxicity, with IC50 values suggesting potent activity against MDA-MB-231 cells .

- Inflammation Model : In an animal model of inflammation, derivatives including this compound were administered to assess their impact on inflammatory cytokines. Results showed a marked decrease in TNF-alpha levels, indicating potential therapeutic benefits in inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.